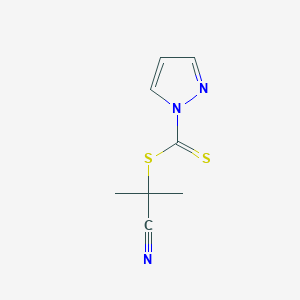![molecular formula C55H88Cl14N8O24 B14232239 (2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid CAS No. 595579-16-1](/img/structure/B14232239.png)
(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid are organic compounds with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (2S)-2-aminobutanoic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
For (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid, the synthesis involves the reaction of (2S)-2-amino-3-methylbutanoic acid with 2,2-dichloroacetyl chloride. This reaction is also carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Both (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-acetamidobutanoic acid can yield (2S)-2-acetamidobutanoic acid, while reduction can produce (2S)-2-aminobutanoic acid.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry makes them valuable in the study of chiral synthesis and asymmetric catalysis.
Biology
In biological research, these compounds are used to study enzyme-substrate interactions and protein folding. Their ability to mimic natural amino acids allows researchers to investigate the mechanisms of various biological processes.
Medicine
In medicine, these compounds have potential applications as therapeutic agents. Their structural similarity to natural amino acids enables them to interact with biological targets, making them candidates for drug development.
Industry
In the industrial sector, these compounds are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable building blocks in various manufacturing processes.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes and receptors. For example, (2S)-2-acetamidobutanoic acid can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Similarly, (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can interact with receptors and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutanoic acid: A precursor in the synthesis of (2S)-2-acetamidobutanoic acid.
(2S)-2-amino-3-methylbutanoic acid: A precursor in the synthesis of (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid.
(2S)-2-acetamido-3-methylbutanoic acid: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid lies in their specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities. Their ability to participate in various chemical reactions and interact with biological targets makes them valuable in research and industrial applications.
Properties
CAS No. |
595579-16-1 |
|---|---|
Molecular Formula |
C55H88Cl14N8O24 |
Molecular Weight |
1741.6 g/mol |
IUPAC Name |
(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/7C7H11Cl2NO3.C6H11NO3/c7*1-3(2)4(7(12)13)10-6(11)5(8)9;1-3-5(6(9)10)7-4(2)8/h7*3-5H,1-2H3,(H,10,11)(H,12,13);5H,3H2,1-2H3,(H,7,8)(H,9,10)/t7*4-;5-/m00000000/s1 |
InChI Key |
CATGTXNNAMBSBK-WXMGZCHHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)C.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


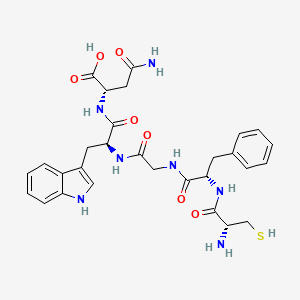
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
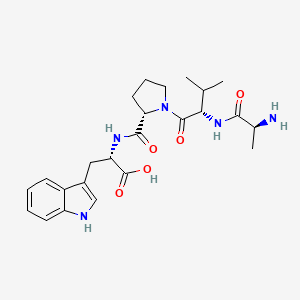
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
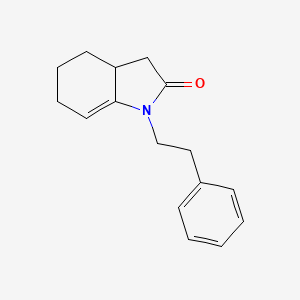
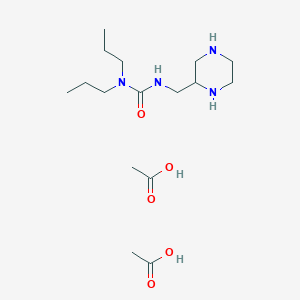
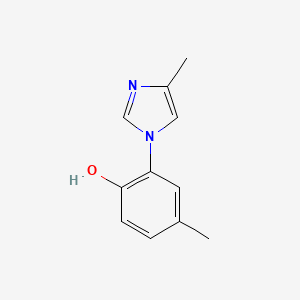
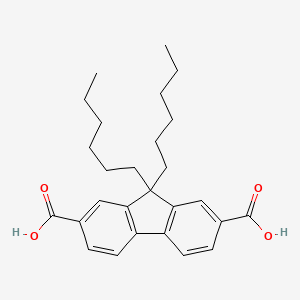
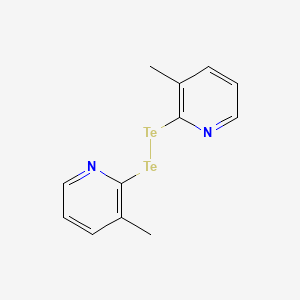
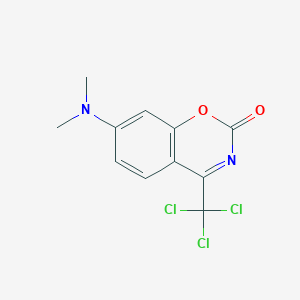
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
